molecular formula C48H36MnN4O4 B13650128 (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese

(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese

Cat. No.: B13650128
M. Wt: 787.8 g/mol
InChI Key: CZYCLYWWKASFTQ-UHFFFAOYSA-N
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Description

(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- is a porphyrin derivative that has gained significant attention in various fields of research due to its unique chemical structure and properties. Porphyrins are large, conjugated cyclic molecules that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. This particular compound is characterized by the presence of four methoxyphenyl groups attached to the porphyrin core, which can influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions to form the porphyrin macrocycle. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a catalyst like trifluoroacetic acid or boron trifluoride etherate. The resulting porphyrin is then purified through column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. The porphyrin core can also coordinate with metal ions, forming metalloporphyrin complexes that can act as catalysts in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Similar structure but with amino groups instead of methoxy groups.

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, which can influence its solubility and reactivity.

    5,10,15,20-Tetrakis(4-bromophenyl)porphyrin: Bromine atoms provide different electronic properties and reactivity.

Uniqueness

(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- is unique due to the presence of methoxy groups, which can enhance its solubility in organic solvents and influence its photophysical properties. This makes it particularly useful in applications such as photodynamic therapy and as a catalyst in organic reactions .

Properties

Molecular Formula

C48H36MnN4O4

Molecular Weight

787.8 g/mol

IUPAC Name

manganese(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4O4.Mn/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2

InChI Key

CZYCLYWWKASFTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Mn+2]

Origin of Product

United States

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